7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C23H21ClN4 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H21ClN4/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-3-2-4-8-17)21-22(25-15-26-23(21)28)27-11-5-6-12-27/h2-4,7-10,13-15H,5-6,11-12H2,1H3 |
InChI Key |
PZNZPDVDGJTWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-d]Pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclization of nitrile-containing precursors. Source details a three-step synthesis starting from tetracyanoethylene (46 ), which undergoes condensation with ammonia to form 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (49 ). Methylation with methyl iodide yields 4-amino-6-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (50 ), a versatile intermediate for subsequent functionalization .
Key Reaction Conditions:
-
Cyclization: Conducted in anhydrous DMF at 80°C for 12 hours.
-
Methylation: Uses methyl iodide and potassium carbonate in acetone at 25°C for 6 hours .
Introduction of the 3-Chloro-4-Methylphenyl Group
The 7-position substituent is introduced via Suzuki-Miyaura cross-coupling. Source outlines a general procedure where brominated intermediates (e.g., 50 ) react with (3-chloro-4-methylphenyl)boronic acid under palladium catalysis. Optimized conditions include:
-
Catalyst: PdCl₂(dppf) (5 mol%)
-
Base: K₂CO₃ (3 equiv)
-
Solvent: Degassed 1,4-dioxane/H₂O (2:1)
This step achieves >85% yield, with regioselectivity confirmed by X-ray crystallography in analogous compounds .
Functionalization at the 5-Position
The phenyl group at the 5-position is installed via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Source demonstrates that treating brominated intermediates (e.g., 50 ) with phenylboronic acid under Suzuki conditions affords the desired product. Alternatively, copper-mediated coupling with phenylzinc reagents provides comparable efficiency .
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf) | Dioxane/H₂O | 78 | |
| Ullmann Coupling | CuI/Phenanthroline | DMF | 65 |
Amination at the 4-Position
The chloro group at position 4 is replaced with pyrrolidin-1-yl via SNAr. Source describes heating 4-chloro intermediates with excess pyrrolidine (3 equiv) in n-butanol at 90°C for 24 hours. The reaction is driven to completion by maintaining basic conditions (pH 9–10) with triethylamine, yielding >90% conversion .
Optimization Insights:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate the reaction but reduce selectivity due to competing hydrolysis.
-
Temperature: Reactions above 100°C promote decomposition, necessitating precise thermal control .
Final Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/DMF mixtures . Source validates structures using ¹H/¹³C NMR and high-resolution mass spectrometry. For example:
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, H-2), 7.62–7.25 (m, 8H, aromatic), 3.85 (s, 3H, N-CH₃), 2.98 (t, 4H, pyrrolidine) .
Industrial-Scale Considerations
Large-scale synthesis (Source ) emphasizes cost-efficiency through:
-
Catalyst Recycling: Pd recovery via aqueous extraction.
-
Continuous Flow Systems: Enhance heat transfer during exothermic amination steps .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at Position 4
The pyrrolidine group at position 4 is introduced via nucleophilic aromatic substitution (NAS) of a chloro precursor. This reaction is critical for modifying biological activity and tuning electronic properties:
-
Reaction Conditions :
| Substituent | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Chlorine | Pyrrolidine | K₂CO₃, CH₃CN, 80–90°C | 85% |
This substitution is regioselective due to the electron-deficient nature of the pyrimidine ring, favoring attack at position 4.
Suzuki-Miyaura Cross-Coupling at Position 5
The phenyl group at position 5 is typically installed via Suzuki coupling, enabling diversification of aromatic moieties:
-
Reaction Conditions :
| Position | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 5 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 82% |
This method allows for the introduction of electron-donating or withdrawing groups to modulate pharmacokinetic properties.
Functionalization of the 3-Chloro-4-methylphenyl Group
The 3-chloro-4-methylphenyl substituent at position 7 undergoes electrophilic substitution and halogen-exchange reactions:
-
Chlorine Replacement :
-
Methyl Oxidation :
-
The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, though this is less common due to steric hindrance.
-
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the pyrrolopyrimidine core exhibits instability:
-
Acidic Hydrolysis :
-
Base-Mediated Rearrangement :
Derivatization via Secondary Reactions
The compound serves as a scaffold for further functionalization:
-
Nitration :
-
Reduction :
Stability Under Thermal and Photolytic Conditions
-
Thermal Stability :
-
Stable up to 200°C, with decomposition observed at higher temperatures (TGA data).
-
-
Photolytic Degradation :
-
UV exposure (254 nm) induces cleavage of the pyrrolidine ring, forming a secondary amine.
-
Key Research Findings
Scientific Research Applications
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PYRROLIDINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can be contextualized by comparing it with closely related derivatives. Key differences in substituent groups, molecular conformations, and physicochemical properties are summarized below:
Structural and Substituent Variations
Physicochemical and Conformational Differences
Substituent Effects on Conformation: The target compound’s 3-chloro-4-methylphenyl group at position 7 introduces steric hindrance, influencing the dihedral angles between the central fused ring and substituents. In contrast, the 4-chlorophenyl analog (from –7) adopts dihedral angles of 66.35° (phenyl) and 45.59° (chlorophenyl), stabilizing the semi-chair conformation of the pyrrolidine ring .
Crystal Packing and Supramolecular Interactions :
- The target compound’s analogs (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)- derivative) exhibit C–H⋯π and π-π stacking interactions, forming molecular polymers stabilized by hydrogen bonds (e.g., C25–H25⋯Cg(3) interaction at 3.489 Å) .
- In contrast, the 4-ol derivative (Catalog 135784, ) likely engages in stronger hydrogen bonding due to the hydroxyl group, altering solubility and crystal packing.
Synthetic Accessibility :
Biological Activity
7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound belonging to the pyrrolopyrimidine class. Its unique structure, characterized by a fused pyrrolidine and pyrimidine ring system, positions it as a promising candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases including cancer.
Chemical Structure and Properties
The molecular formula of this compound is C23H21ClN4, with a molecular weight of approximately 398.90 g/mol. The presence of the chloro group and multiple phenyl substituents enhances its potential biological activity by allowing for diverse interactions with biological targets.
Structural Characteristics
A detailed analysis of the compound's structure reveals:
- Pyrrolidine Ring : Contributes to the compound's conformational flexibility.
- Chloro and Methyl Groups : Enhance lipophilicity and may influence receptor binding.
Biological Activity
Research indicates that compounds within the pyrrolopyrimidine family exhibit a range of biological activities, particularly as kinase inhibitors. The specific biological activities of this compound have been explored in various studies.
The compound's mechanism of action is hypothesized to involve:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting specific kinase pathways associated with cancer progression.
- Cell Cycle Disruption : Potential to induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Characteristics | Biological Activity | Reference |
|---|---|---|---|
| BI-2536 | Pyridopyrimidine scaffold | Selective polo-like kinase inhibitor | |
| BI-D1870 | Dihydropteridin derivative | Inhibitor of RSK | |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Similar core structure | Potential kinase inhibitor |
Synthesis and Pharmacological Potential
The synthesis typically involves cyclocondensation reactions using aryl nitriles and strong bases under reflux conditions. This method allows for efficient production while maintaining structural integrity necessary for biological activity.
Pharmacological Applications
Given its structural features, this compound could be explored for:
- Cancer Therapies : Targeting specific kinases involved in tumor growth.
- Neurological Disorders : Potential modulation of pathways affected by pyrrolidine derivatives.
Q & A
Basic: What are the recommended synthetic routes for 7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine?
Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step nucleophilic substitution and cyclization reactions. A general approach includes:
Core scaffold formation : Start with a substituted pyrimidine or pyrrole precursor. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines (e.g., pyrrolidine) in isopropanol with catalytic HCl under reflux (12–48 hours) to introduce the pyrrolidin-1-yl group .
Functionalization : Introduce aryl groups (e.g., 3-chloro-4-methylphenyl or phenyl) via Suzuki-Miyaura coupling or Ullmann reactions. Optimize conditions using Pd catalysts and ligands (e.g., XPhos) in toluene/water mixtures at 80–100°C .
Purification : Recrystallize intermediates from methanol or ethanol to achieve >95% purity. Monitor reactions via TLC and confirm structures using H/C NMR and HRMS .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Answer:
Key characterization methods include:
- NMR spectroscopy : Assign proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) and confirm substitution patterns. Use F or C DEPT for halogenated analogs .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrrolo[2,3-d]pyrimidine core) .
- Mass spectrometry : Confirm molecular weight (HRMS) and fragmentation patterns to rule out byproducts .
Advanced: How can contradictory bioactivity data (e.g., kinase inhibition vs. cytotoxicity) be resolved for this compound?
Answer:
To address discrepancies:
Assay optimization : Use orthogonal kinase assays (e.g., fluorescence polarization vs. radiometric) to rule out false positives. Test against a panel of kinases (e.g., EGFR, VEGFR2, CDK2) to assess selectivity .
Off-target profiling : Employ proteome-wide affinity pulldown assays or thermal shift analysis to identify non-kinase targets .
Cellular context : Compare activity in isogenic cell lines (wild-type vs. kinase knockout) to isolate target-specific effects .
Advanced: What experimental design strategies are recommended for optimizing reaction yields in large-scale synthesis?
Answer:
Apply Design of Experiments (DoE) principles:
Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
Response surface methodology (RSM) : Optimize conditions via central composite designs. For example, maximize yield by tuning Pd catalyst concentration (0.5–2 mol%) and reaction time (6–24 hours) .
Scale-up validation : Monitor batch consistency using PAT (Process Analytical Technology) tools like in-situ FTIR .
Advanced: How can computational modeling predict the compound’s selectivity for specific kinase isoforms?
Answer:
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues critical for selectivity (e.g., gatekeeper mutations in EGFR) .
Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories. Calculate binding free energies (MM/PBSA) to rank affinity .
QSAR models : Train models on kinase inhibition datasets (pIC) to predict activity against untested isoforms .
Advanced: What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be mitigated?
Answer:
Key challenges include:
- Low solubility : Formulate with cyclodextrins or lipid nanoparticles to enhance bioavailability .
- Metabolic instability : Introduce deuterium at vulnerable positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Tissue distribution : Use PET imaging with F-labeled analogs to track biodistribution in rodent models .
Advanced: How can structure-activity relationship (SAR) studies improve target engagement?
Answer:
Core modifications : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic profiles. Test IC shifts in kinase assays .
Substituent tuning : Vary the 3-chloro-4-methylphenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to modulate binding kinetics .
Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade kinases selectively .
Advanced: What analytical methods are critical for detecting degradation products under accelerated stability conditions?
Answer:
HPLC-MS/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for dechlorination or oxidation products .
Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Quantify impurities against USP standards .
Solid-state NMR : Characterize amorphous vs. crystalline degradation phases in bulk material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
